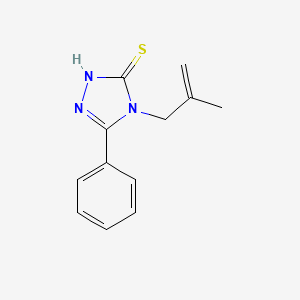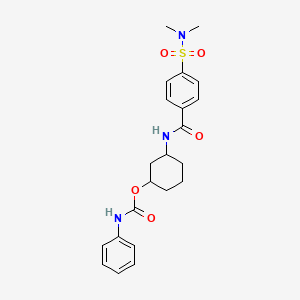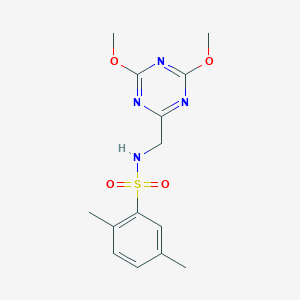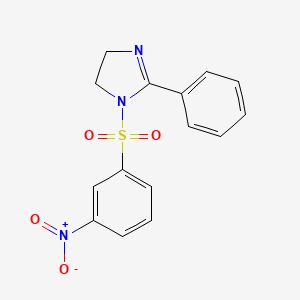![molecular formula C18H22FNO3 B2374046 1-(4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)cyclopropanecarboxamide CAS No. 1902941-73-4](/img/structure/B2374046.png)
1-(4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a fluorophenyl group, a cyclopropanecarboxamide group, and an octahydrobenzo[b][1,4]dioxin group. These groups could potentially confer interesting chemical and physical properties to the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the fluorophenyl group could potentially influence the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the fluorophenyl group might make the compound more reactive towards nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could potentially increase its lipophilicity, influencing its solubility in different solvents .Scientific Research Applications
Development and Biological Properties of Fluorinated Compounds
Fluorinated derivatives of WAY 100635, including compounds with 4-fluorobenzoic acid, demonstrate significant biological properties. These compounds, after being radiolabeled with fluorine-18, were evaluated in rats to study their brain clearance and blood radioactivity, showing notable pharmacokinetic properties. Their application in studying serotonin levels and receptor distribution highlights the impact of fluorination on enhancing biological activity and receptor specificity (Lang et al., 1999).
Antimicrobial Activity of Fluorine-Containing Compounds
Research into N-ethoxyethylpiperidine derivatives, incorporating cyclopropane and fluorophenyl fragments, has shown that these compounds exhibit antimicrobial activity. This suggests that the introduction of fluorine atoms into the molecular structure can lead to the manifestation of antimicrobial properties, offering a pathway for the development of new antimicrobial agents (Issayeva et al., 2019).
Role in Synthesis of Heterocyclic Compounds
The fluorination of dibenzofuran, diphenylether, and biphenyl with N-F type reagents has been explored to understand the impact of reagent structure and reaction conditions on the yields and regioselectivity of fluorinated products. This research aids in the design of fluorinated heterocyclic compounds with potential applications in medicinal chemistry and material science (Zupan et al., 1996).
Synthesis of Aromatic Polyamides
The study of aromatic polyamides bearing ether and isopropylidene or hexafluoroisopropylidene links has contributed to the development of polymers with high thermal stability and solubility in polar solvents. These properties make such polyamides useful in various industrial applications, including the manufacture of flexible films and coatings (Hsiao & Yu, 1996).
Antitumor Properties of Fluorinated Benzothiazoles
The synthesis of mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles has revealed potent cytotoxic activity in vitro against certain human breast cell lines. This research underscores the potential of fluorinated compounds in the development of new antitumor agents (Hutchinson et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO3/c19-13-3-1-12(2-4-13)18(7-8-18)17(21)20-14-5-6-15-16(11-14)23-10-9-22-15/h1-4,14-16H,5-11H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLLJQGKJOLWEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)C3(CC3)C4=CC=C(C=C4)F)OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-(difluoromethoxy)phenyl)-1-(6-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2373964.png)
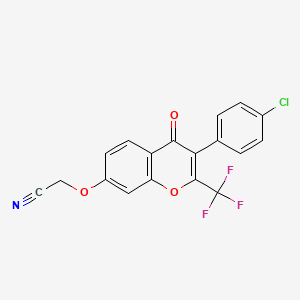
![Ethyl 3-{[(2,5-diethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B2373968.png)
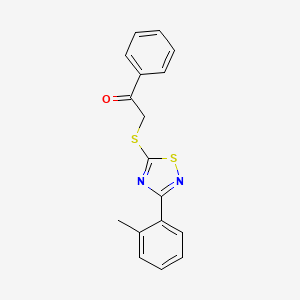
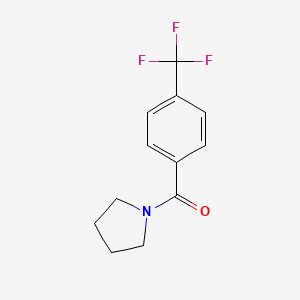
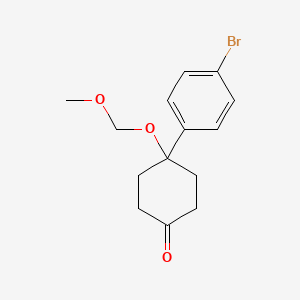
![N-[1-(1-Methylsulfonylcyclopropyl)ethyl]prop-2-enamide](/img/structure/B2373973.png)
![2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol](/img/structure/B2373975.png)
![Methoxy[1-(thiophen-2-yl)ethyl]amine](/img/structure/B2373977.png)

